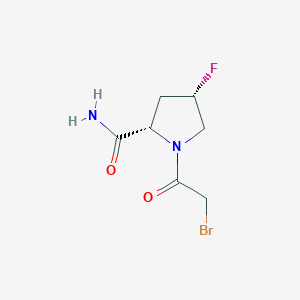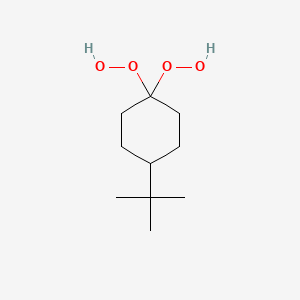
4-tert-Butylcyclohexane-1,1-diperoxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butylcyclohexane-1,1-diperoxol is an organic peroxide compound characterized by the presence of two peroxide groups attached to a cyclohexane ring substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylcyclohexane-1,1-diperoxol typically involves the reaction of 4-tert-butylcyclohexanol with hydrogen peroxide in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydroperoxide, which subsequently undergoes further oxidation to yield the diperoxol compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-tert-Butylcyclohexane-1,1-diperoxol undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other organic substrates.
Reduction: Under specific conditions, the peroxide groups can be reduced to hydroxyl groups.
Substitution: The tert-butyl group can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed under appropriate conditions.
Major Products:
Oxidation: Products include oxidized derivatives of the original substrate.
Reduction: The major product is 4-tert-butylcyclohexanol.
Substitution: Substituted cyclohexane derivatives are formed.
Scientific Research Applications
4-tert-Butylcyclohexane-1,1-diperoxol finds applications in various scientific research fields:
Chemistry: Used as an oxidizing agent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential role in biological oxidation processes.
Medicine: Explored for its potential use in drug synthesis and as a therapeutic agent.
Industry: Utilized in polymerization reactions and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-tert-Butylcyclohexane-1,1-diperoxol involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bonds. These ROS can interact with various molecular targets, leading to oxidation reactions. The pathways involved include the formation of free radicals, which can initiate chain reactions in organic substrates.
Comparison with Similar Compounds
- 1,1-Dibromo-4-tert-butylcyclohexane
- 4-tert-Butylcyclohexanol
- Cyclohexanol, 4-(1,1-dimethylethyl)-
Comparison: 4-tert-Butylcyclohexane-1,1-diperoxol is unique due to the presence of two peroxide groups, which confer distinct oxidizing properties compared to its analogs. While 1,1-dibromo-4-tert-butylcyclohexane and 4-tert-butylcyclohexanol are primarily used in substitution and reduction reactions, respectively, this compound is predominantly utilized for its oxidizing capabilities.
Properties
CAS No. |
229323-96-0 |
|---|---|
Molecular Formula |
C10H20O4 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-tert-butyl-1,1-dihydroperoxycyclohexane |
InChI |
InChI=1S/C10H20O4/c1-9(2,3)8-4-6-10(13-11,14-12)7-5-8/h8,11-12H,4-7H2,1-3H3 |
InChI Key |
LWGYYSIEPWXJMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(OO)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


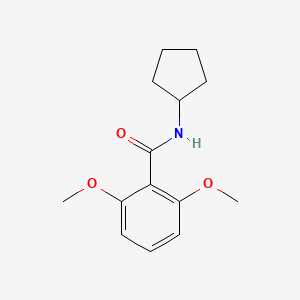

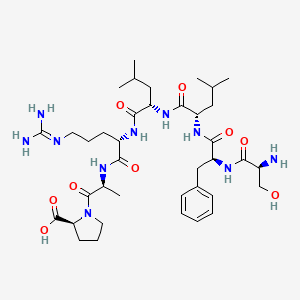
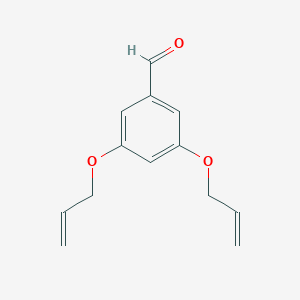
![Propanal, 2-[(phenylmethoxy)methoxy]-, (2R)-](/img/structure/B14259998.png)


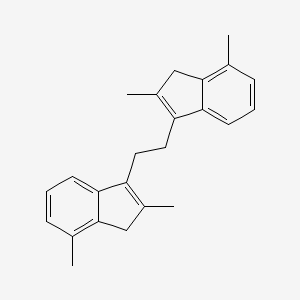
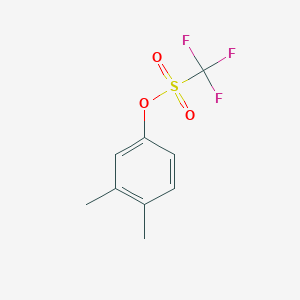
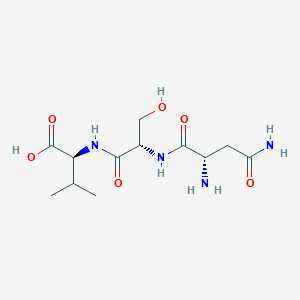
![N-(4-Aminobutyl)-N-(3-aminopropyl)-N'-[(3beta,5alpha)-cholestan-3-yl]urea](/img/structure/B14260028.png)


